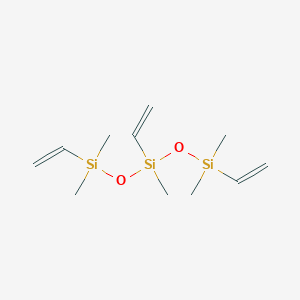

1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane

Description

Properties

IUPAC Name |

ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si3/c1-9-14(4,5)12-16(8,11-3)13-15(6,7)10-2/h9-11H,1-3H2,4-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVIRRZRPPRVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

159106-88-4 | |

| Record name | Poly[oxy(ethenylmethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159106-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061759 | |

| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529-65-3 | |

| Record name | 1,3,5-Triethenyl-1,1,3,5,5-pentamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,5,5-pentamethyl-1,3,5-trivinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane (CAS No. 1529-65-3), a linear organosilicon compound of significant interest in materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis pathways, reactivity, and advanced applications of this versatile molecule, with a focus on its role in the formulation of high-performance silicone elastomers.

Introduction and Molecular Architecture

This compound is a short-chain linear siloxane characterized by a backbone of three silicon atoms linked by oxygen atoms. Its structure is distinguished by the presence of three reactive vinyl (-CH=CH₂) groups and five stabilizing methyl (-CH₃) groups distributed across the silicon atoms.

The IUPAC name for this compound is ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane.[1] This structure provides a unique combination of a flexible inorganic siloxane backbone with the high reactivity of vinyl functional groups, making it a valuable component in addition-cure polymer systems. Unlike its cyclic analogue, 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3), this linear structure does not undergo ring-opening polymerization, and its reactivity is primarily dictated by the vinyl groups.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a material are fundamental to understanding its behavior in a formulation. The key properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1529-65-3 | [1] |

| Molecular Formula | C₁₁H₂₄O₂Si₃ | [1] |

| Molecular Weight | 272.56 g/mol | [1] |

| Appearance | Transparent Liquid | [2] |

| Density | 0.864 g/cm³ | [2] |

| IUPAC Name | ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane | [1] |

| Canonical SMILES | C(C=C)O(C=C)O(C)C=C | [2] |

| logPoct/wat | 3.677 (Calculated) | [3] |

| Water Solubility | log₁₀WS = 2.84 (Calculated, mol/L) | [3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of the trisiloxane.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

~3050-3020 cm⁻¹: C-H stretching of the vinyl groups.

-

~2960-2900 cm⁻¹: C-H stretching of the methyl groups.

-

~1600-1590 cm⁻¹: C=C stretching of the vinyl groups, a key indicator of its reactive sites.

-

~1410 cm⁻¹: Si-CH=CH₂ deformation.

-

~1260 cm⁻¹: Si-CH₃ deformation.

-

~1090-1020 cm⁻¹: A strong, broad band corresponding to the asymmetric Si-O-Si stretching of the trisiloxane backbone.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the vinyl protons (typically in the 5.7-6.2 ppm range) and the methyl protons attached to silicon (in the 0.1-0.3 ppm range). The integration of these signals would correspond to the ratio of vinyl to methyl protons.

-

¹³C NMR: The carbon spectrum would show signals for the vinyl carbons and the methyl carbons attached to silicon.

-

²⁹Si NMR: This technique is particularly useful for characterizing the different silicon environments within the molecule, helping to confirm the linear trisiloxane structure.

-

Synthesis Pathway: Co-hydrolysis of Chlorosilanes

While specific, detailed industrial synthesis protocols are often proprietary, the fundamental chemistry for producing linear vinyl- and methyl-substituted siloxanes points to the controlled co-hydrolysis of appropriate chlorosilane precursors. This method is a cornerstone of silicone chemistry.[4][5]

The synthesis of this compound can be logically achieved through the stoichiometric co-hydrolysis of vinyldimethylchlorosilane (C₄H₉ClSi) and vinylmethyldichlorosilane (C₃H₆Cl₂Si).

Proposed Synthesis Mechanism: The reaction involves the hydrolysis of Si-Cl bonds to form transient silanol (Si-OH) groups, which then undergo condensation to form the stable Si-O-Si siloxane backbone. Controlling the reaction conditions (e.g., temperature, pH, and rate of addition) is critical to favor the formation of the desired linear trisiloxane and minimize the production of cyclic byproducts or longer polymer chains.

Caption: The fundamental hydrosilylation cross-linking reaction.

Role as a Reactive Crosslinker

In a typical silicone elastomer formulation, long-chain vinyl-terminated polydimethylsiloxane (PDMS) polymers form the bulk of the matrix. A multi-functional Si-H containing polymer (a hydride crosslinker) is then added. This compound, with its three vinyl groups on a short, well-defined structure, can be used as a reactive crosslinker or as a chain extender to precisely control the network architecture.

Causality in Formulation: The choice of this linear trisiloxane over other vinyl-functional molecules is driven by the need to tailor specific material properties.

-

Crosslink Density: As a trifunctional molecule, it can create a higher crosslink density compared to difunctional linear siloxanes, leading to a harder, more resilient elastomer.

-

Flexibility: Its linear, non-strained structure provides more rotational freedom compared to its cyclic analogue (V3), which can influence the flexibility and low-temperature properties of the cured material.

-

Processability: Being a low-viscosity liquid, it can be used to reduce the viscosity of the uncured polymer base, improving mold flow and processing characteristics.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

The following is a representative, self-validating protocol for the cross-linking of a silicone network using a vinyl-functional component like this compound.

Objective: To form a cross-linked silicone elastomer via platinum-catalyzed hydrosilylation.

Materials:

-

Vinyl-terminated polydimethylsiloxane (PDMS) (e.g., 10,000 cSt)

-

Poly(methylhydrosiloxane) (PMHS) or similar Si-H functional crosslinker

-

This compound (as a reactive modifier/crosslinker)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)

-

Toluene (optional, as a solvent to reduce viscosity)

Methodology:

-

Formulation (Part A): In a clean, dry container, combine the vinyl-terminated PDMS and the this compound. The ratio will depend on the desired final properties. Mix thoroughly until homogeneous.

-

Catalyst Addition: To the vinyl component (Part A), add Karstedt's catalyst. A typical loading is 5-10 ppm of platinum relative to the total mass of the polymer. Mix thoroughly.

-

Formulation (Part B): The Si-H functional crosslinker constitutes Part B.

-

Stoichiometry Calculation: The crucial step is to determine the molar ratio of Si-H groups to vinyl groups. A ratio of 1.1:1 to 1.5:1 (Si-H:Vinyl) is common to ensure complete reaction of the vinyl groups. [6]Calculate the required mass of Part B to achieve this ratio with the combined vinyl content of Part A.

-

Mixing and Curing: Combine Part A and Part B in the calculated ratio. Mix vigorously for 1-2 minutes until the mixture is uniform.

-

De-gassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the final elastomer.

-

Curing: Pour the mixture into a mold and cure in an oven. A typical cure schedule is 1 hour at 100-150°C.

-

Validation: The success of the reaction is validated by the transformation of the liquid mixture into a solid, tack-free elastomer. Further characterization can be performed using FT-IR (monitoring the disappearance of the Si-H peak at ~2160 cm⁻¹) and mechanical testing (e.g., tensile strength, elongation).

Safety and Handling

This compound should be handled in a well-ventilated area. Standard personal protective equipment (gloves, safety glasses) should be worn. It is important to prevent contact with moisture, as this can lead to slow hydrolysis of related precursor materials. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functional and versatile linear siloxane. Its value lies in the predictable reactivity of its three vinyl groups, which allows for precise control over the crosslink density and network structure of addition-cured silicone elastomers. Understanding its unique chemical properties, synthesis pathways, and role in hydrosilylation reactions enables researchers and formulators to engineer advanced materials with tailored mechanical and physical properties for demanding applications in electronics, healthcare, and industrial manufacturing.

References

-

ResearchGate. (n.d.). Cross-linking by hydrosilylation. Available at: [Link] [Accessed Jan 13, 2026].

-

MDPI. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available at: [Link] [Accessed Jan 13, 2026].

-

NIH. (2018). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Available at: [Link] [Accessed Jan 13, 2026].

-

ResearchGate. (n.d.). Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. Available at: [Link] [Accessed Jan 13, 2026].

-

NIH. (2017). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Available at: [Link] [Accessed Jan 13, 2026].

-

Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. Available at: [Link] [Accessed Jan 13, 2026].

-

Gelest. (n.d.). VINYLMETHYLDICHLOROSILANE. Available at: [Link] [Accessed Jan 13, 2026].

-

PubChem. (n.d.). Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl-. Available at: [Link] [Accessed Jan 13, 2026].

-

Revue Roumaine de Chimie. (2018). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Available at: [Link] [Accessed Jan 13, 2026].

-

Cheméo. (n.d.). Chemical Properties of Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- (CAS 1529-65-3). Available at: [Link] [Accessed Jan 13, 2026].

-

Gelest. (n.d.). 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. Available at: [Link] [Accessed Jan 13, 2026].

-

NIH. (2002). Stereoisomers of 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane: synthesis and structures in the crystal. Available at: [Link] [Accessed Jan 13, 2026].

-

qualitas1998.net. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. Available at: [Link] [Accessed Jan 13, 2026].

-

Gelest. (n.d.). VINYLDIMETHYLCHLOROSILANE. Available at: [Link] [Accessed Jan 13, 2026].

-

ResearchGate. (2022). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. Available at: [Link] [Accessed Jan 13, 2026].

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Available at: [Link] [Accessed Jan 13, 2026].

-

ResearchGate. (2013). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Available at: [Link] [Accessed Jan 13, 2026].

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Polyfluoroalkyl compounds of silicon. Part VIII. Reactions of silanes with vinyl fluoride and with 1-chloro-2-fluoroethylene. Available at: [Link] [Accessed Jan 13, 2026].

-

NIST. (n.d.). 1,1,1,3,5,5,5-Heptamethyltrisiloxane. Available at: [Link] [Accessed Jan 13, 2026].

Sources

- 1. VINYLMETHYLDICHLOROSILANE | [gelest.com]

- 2. One moment, please... [revroum.lew.ro]

- 3. chemimpex.com [chemimpex.com]

- 4. Stereoisomers of 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane: synthesis and structures in the crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Vinyl-Functionalized Trisiloxanes

1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is a key organosilicon compound characterized by a linear trisiloxane backbone with both methyl and vinyl functional groups. This unique structure imparts a combination of desirable properties, including thermal stability, flexibility, and the reactivity of the vinyl moieties. These vinyl groups serve as active sites for crosslinking and further chemical modifications, making this molecule a valuable building block in the synthesis of specialized silicone polymers. Its applications are found in the development of advanced materials such as vinyl silicone rubbers and oils, which are critical in the electronics, aerospace, and biomedical fields. This guide provides a comprehensive overview of the synthesis and purification of this important trisiloxane, grounded in established principles of silicone chemistry.

Core Synthesis Strategy: Controlled Co-hydrolysis of Dichlorosilanes

The primary route for synthesizing this compound involves the co-hydrolysis of dichlorodimethylsilane and dichloromethylvinylsilane. This reaction is a cornerstone of industrial silicone production. The fundamental principle lies in the reaction of the chloro-functional silanes with water to form intermediate silanols, which then undergo condensation to form the siloxane backbone. The key to successfully synthesizing the desired linear trisiloxane is the precise control of reaction conditions to favor the formation of the target molecule over cyclic byproducts or higher molecular weight polymers.

The hydrolysis of dichlorosilanes initially yields a mixture of short-chain linear and cyclic oligomers. The ratio of these products is influenced by factors such as the concentration of reactants, temperature, and the presence of solvents.[1] By carefully controlling the stoichiometry of the dichlorosilane precursors and the hydrolysis conditions, the formation of the desired this compound can be maximized.

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis of this compound via the co-hydrolysis of dichlorodimethylsilane and dichloromethylvinylsilane.

Materials:

-

Dichlorodimethylsilane (CH₃)₂SiCl₂

-

Dichloromethylvinylsilane (CH₃)(CH₂=CH)SiCl₂

-

Toluene (anhydrous)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnels (2)

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and two dropping funnels. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture.

-

Charging the Reactor: Charge the flask with anhydrous toluene. This solvent helps to control the reaction temperature and solubilize the siloxane products.

-

Preparation of Reactant Solutions: In one dropping funnel, prepare a solution of dichlorodimethylsilane and dichloromethylvinylsilane in a 2:1 molar ratio in anhydrous toluene. In the second dropping funnel, place deionized water.

-

Controlled Hydrolysis: Cool the toluene in the reaction flask to 0-5 °C using an ice bath. Begin vigorous stirring and slowly add the dichlorosilane solution and deionized water simultaneously from their respective dropping funnels. Maintain a slow and controlled addition rate to keep the reaction temperature below 10 °C. The hydrolysis of chlorosilanes is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.[2]

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure complete condensation.

-

Work-up - Neutralization: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize the generated HCl. Continue the bicarbonate washing until effervescence ceases.

-

Work-up - Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product mixture of linear and cyclic siloxanes.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Purification: Achieving High Purity via Fractional Vacuum Distillation

The crude product from the synthesis is a mixture of the desired linear trisiloxane, cyclic siloxanes (such as trivinyltrimethylcyclotrisiloxane), and other linear oligomers. Purification is crucial to isolate the target compound with high purity. Fractional vacuum distillation is the most effective method for this separation, as it exploits the differences in the boiling points of the various components. Distillation under reduced pressure is necessary to prevent thermal degradation of the vinyl-functional siloxanes at high temperatures.

Experimental Protocol: Purification by Fractional Vacuum Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks

-

Vacuum pump

-

Manometer

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed for vacuum application.

-

Charging the Distillation Flask: Charge the distillation flask with the crude product.

-

Applying Vacuum: Gradually apply vacuum to the system, monitoring the pressure with a manometer.

-

Heating and Fractionation: Gently heat the distillation flask. As the temperature rises, the lower-boiling components will begin to vaporize and ascend the fractionating column.

-

Collecting Fractions: Collect the different fractions based on their boiling points at the given pressure. The desired this compound will distill at a specific temperature range. It is advisable to collect a forerun of low-boiling impurities before collecting the main product fraction.

-

Product Isolation: Once the main fraction is collected, the distillation is stopped. The purified product is then characterized to confirm its identity and purity.

Diagram of the Purification Workflow:

Caption: Workflow for the purification of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | Colorless liquid |

| Boiling Point | Estimated to be in the range of 80-100 °C at reduced pressure (e.g., ~20 mmHg) |

| ¹H NMR | Signals corresponding to Si-CH₃ protons (~0.1-0.2 ppm) and vinyl protons (CH₂=CH-) (~5.7-6.2 ppm) |

| ¹³C NMR | Signals for methyl carbons and vinyl carbons |

| FT-IR (cm⁻¹) | Characteristic peaks for Si-O-Si stretching (~1000-1100), Si-CH₃ (~1260), and C=C stretching of vinyl groups (~1600) |

| GC-MS | A major peak corresponding to the molecular weight of the product, confirming its purity.[3][4] |

Conclusion

The synthesis of this compound through the co-hydrolysis of dichlorodimethylsilane and dichloromethylvinylsilane is a robust method that allows for the production of this valuable siloxane. Careful control of the reaction conditions and a meticulous purification process, primarily fractional vacuum distillation, are paramount to obtaining a high-purity product. The protocols and characterization data provided in this guide offer a comprehensive framework for researchers and scientists working with this versatile compound, enabling its effective use in the development of advanced silicone-based materials.

References

-

GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis. (2022). Journal of Chromatography & Separation Techniques, 60(2), 111-116. [Link]

-

Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024). Polymers, 16(2), 248. [Link]

- Dow Corning Corporation. (2007). Hydrolysis of chlorosilanes. U.S.

-

Experiments - Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3,5,5-pentamethyl-1,3,5-trivinyltrisiloxane, a key organosilicon compound with significant applications in polymer chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound (CAS No. 1529-65-3) is a versatile organosiloxane characterized by a linear trisiloxane backbone with both methyl and vinyl functional groups attached to the silicon atoms.[1][2] Its molecular formula is C₁₁H₂₄O₂Si₃, and its structure allows it to act as a crosslinking agent or a monomer in the synthesis of silicone polymers. The presence of reactive vinyl groups makes it particularly useful in addition-cure silicone systems. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in various chemical processes.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features of this compound, providing predicted data based on the analysis of similar vinyl-substituted siloxanes and fundamental spectroscopic principles.

Molecular Structure

The structure of this compound consists of a central silicon atom bonded to a methyl group and two vinyldimethylsiloxy groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the methyl and vinyl protons. The chemical shifts are influenced by the electronegativity of the silicon and oxygen atoms.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.1 - 0.2 | Singlet | 15H | Si-CH ₃ |

| ~ 5.7 - 6.2 | Multiplet | 9H | Si-CH =CH ₂ |

Interpretation:

-

Si-CH₃ Protons: The protons of the five methyl groups attached to the silicon atoms are expected to appear as a sharp singlet in the upfield region (around 0.1-0.2 ppm). This is due to the shielding effect of the silicon atoms.

-

Vinyl Protons: The protons of the three vinyl groups will exhibit a more complex multiplet pattern in the downfield region (typically between 5.7 and 6.2 ppm). This complexity arises from the geminal, cis, and trans couplings between the three protons of each vinyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 0 - 2 | Si-C H₃ |

| ~ 132 - 134 | Si-C H=CH₂ |

| ~ 137 - 139 | Si-CH=C H₂ |

Interpretation:

-

Si-CH₃ Carbons: The carbons of the methyl groups attached to silicon will appear at a very upfield chemical shift, typically between 0 and 2 ppm.

-

Vinyl Carbons: The carbons of the vinyl groups will be observed in the alkene region. The carbon directly attached to the silicon (Si-C H=CH₂) is expected to be more shielded (around 132-134 ppm) compared to the terminal vinyl carbon (Si-CH=C H₂), which will appear further downfield (around 137-139 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~250 ppm.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3050 - 3060 | =C-H stretch (vinyl) |

| ~ 2960 - 2970 | C-H stretch (methyl) |

| ~ 1590 - 1600 | C=C stretch (vinyl) |

| ~ 1400 - 1410 | Si-CH=CH₂ deformation |

| ~ 1250 - 1260 | Si-CH₃ deformation |

| ~ 1000 - 1100 | Si-O-Si stretch (asymmetric) |

| ~ 780 - 820 | Si-C stretch |

Interpretation:

The IR spectrum will be dominated by a strong and broad absorption band corresponding to the asymmetric Si-O-Si stretching vibration, which is characteristic of siloxanes.[3][4] The presence of the vinyl groups will be confirmed by the C=C stretching and =C-H stretching vibrations. The Si-CH₃ and Si-C bonds also give rise to characteristic absorption bands.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its structural confirmation.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 272 | [M]⁺ (Molecular Ion) |

| 257 | [M - CH₃]⁺ |

| 199 | [M - C₂H₃ - CH₃ - CH₃]⁺ |

| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 272, corresponding to the molecular weight of the compound.[2] The fragmentation of organosiloxanes is often characterized by the cleavage of Si-C and Si-O bonds.[5][6] Common fragments include the loss of a methyl group ([M - 15]⁺) and the formation of stable silyl cations. The fragmentation pathway can be complex due to rearrangements.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Direct infusion is also possible by dissolving the sample in a suitable solvent and introducing it directly into the ion source.

-

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50 - 500.

-

-

Data Acquisition and Analysis:

-

The instrument software will record the mass spectrum.

-

Analyze the spectrum to identify the molecular ion and major fragment ions.

-

Compare the fragmentation pattern with known fragmentation mechanisms of organosiloxanes.

-

Conclusion

The spectroscopic characterization of this compound using NMR, IR, and MS provides a comprehensive understanding of its molecular structure. While publicly available, complete spectral data for this specific compound is limited, this guide offers a robust predictive framework based on the well-established spectroscopic behavior of analogous vinyl- and methyl-substituted siloxanes. The detailed protocols and interpretations presented herein serve as a valuable resource for scientists and researchers working with this important organosilicon compound, enabling them to confidently verify its identity and purity in their applications.

References

-

LookChem. This compound. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of vinyl‐hydroxyl‐silicone resins (VHS) and... Available from: [Link]

-

复合材料学报. FTIR spectra of silanol-sealed vinyl-containing poly-siloxane (Vi-PSi) (curve a), per-fluoropolyether siloxane (curve b), and vinyl-containing perfluoropolyether-b-polysiloxane block copolymer (PFPE-b-PMVS) (curve c). Available from: [Link]

-

MDPI. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Available from: [Link]

-

ResearchGate. 1 H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with... Available from: [Link]

-

ResearchGate. Fourier transform infrared (FT-IR) spectra of the silicone and siloxane resins. Available from: [Link]

-

Polymer Chemistry (RSC Publishing). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Available from: [Link]

-

ResearchGate. Precision of the 1 H NMR method for the quantification of vinyl and hydride groups in the pre-elastomer. Available from: [Link]

-

PMC - NIH. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Available from: [Link]

-

ResearchGate. FTIR spectra of the polysiloxane solids crosslinked at 50 C–2 h from the. Available from: [Link]

-

ResearchGate. Solid state 13 C CP/MAS NMR spectra of the siloxane-hybrid monoliths... Available from: [Link]

-

PubChem. Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl-. Available from: [Link]

-

PMC - NIH. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. Available from: [Link]

-

PubChem. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-. Available from: [Link]

-

Gelest, Inc. 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. Available from: [Link]

-

Chromatography Online. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

MDPI. New Aspects of Degradation in Silicone Rubber under UVA and UVB Irradiation: A Gas Chromatography–Mass Spectrometry Study. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

NIST WebBook. 1,1,1,3,5,5,5-Heptamethyltrisiloxane. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

ResearchGate. (PDF) A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Available from: [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl- | C11H24O2Si3 | CID 73725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane

Abstract

This compound is a key organosilicon compound characterized by a flexible trisiloxane backbone and reactive vinyl functional groups. This guide provides a detailed examination of its molecular structure and conformational dynamics, crucial for understanding its reactivity and applications in polymer chemistry and materials science. We will explore the molecule's structural parameters, drawing on established data for similar organosilicon compounds, and delve into its conformational landscape, which is dominated by the flexibility of the siloxane linkage. Furthermore, this document outlines the principal analytical and computational methodologies employed for the structural elucidation of such molecules, offering insights for researchers and professionals in drug development and materials science.

Introduction

Organosilicon compounds, particularly polysiloxanes, are of immense interest across various scientific and industrial domains due to their unique combination of properties, including thermal stability, chemical inertness, and biocompatibility. This compound is a linear trisiloxane that serves as a vital building block in the synthesis of specialized silicone polymers. Its structure, featuring both methyl and vinyl substituents on the silicon atoms, provides a versatile platform for creating cross-linked networks, functionalized materials, and tailored macromolecules. The presence of vinyl groups is particularly significant as they are amenable to a variety of chemical transformations, most notably hydrosilylation reactions, which are fundamental to the curing of many silicone elastomers and resins.

A thorough understanding of the molecular geometry and conformational behavior of this molecule is paramount for controlling the kinetics of its reactions and predicting the properties of the resulting materials. This guide aims to provide a comprehensive overview of these aspects, grounded in the fundamental principles of organosilicon chemistry.

Molecular Structure of this compound

The molecular structure of this compound consists of a central trisiloxane core with five methyl groups and three vinyl groups attached to the silicon atoms. The systematic IUPAC name for this compound is ethenyl-bis[[ethenyl(dimethyl)silyl]oxy]-methylsilane[1]. The arrangement of these groups along the Si-O-Si backbone dictates the molecule's overall geometry and reactivity.

Caption: 2D representation of this compound.

Bond Lengths and Angles

| Bond | Typical Bond Length (Å) | Typical Bond Angle (°) | Source |

| Si-O | 1.64 | Si-O-Si: 130-150 | [2] |

| Si-C (methyl) | 1.88 | O-Si-C: ~109.5 | [2] |

| Si-C (vinyl) | ~1.87 | O-Si-C: ~109.5 | General |

| C=C (vinyl) | 1.34 | Si-C=C: ~120 | General |

Conformational Analysis

A defining characteristic of the siloxane backbone is its exceptional flexibility. This arises from the long Si-O bonds and the wide, low-energy barrier to bending of the Si-O-Si angle. Additionally, rotation around the Si-O bonds is relatively facile. These factors result in a multitude of accessible conformations for this compound in the gas phase or in solution.

The overall shape of the molecule is determined by the two dihedral angles defined by the Si-O-Si-O and O-Si-O-Si linkages. The molecule can adopt a range of conformations from a relatively linear arrangement to more compact, bent structures. The vinyl and methyl groups attached to the silicon atoms also have rotational freedom, further contributing to the conformational complexity. Understanding this conformational landscape is crucial, as the spatial arrangement of the reactive vinyl groups can influence their accessibility and reactivity in polymerization and cross-linking reactions.

Caption: Conformational flexibility of the trisiloxane backbone.

Methodologies for Structural and Conformational Elucidation

A combination of experimental and computational techniques is typically employed to characterize the structure and conformation of organosilicon compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure in solution.

-

¹H NMR : Provides information on the chemical environment of the hydrogen atoms in the methyl and vinyl groups. The chemical shifts and coupling constants of the vinyl protons are characteristic.

-

¹³C NMR : Allows for the identification of all unique carbon atoms in the molecule.

-

²⁹Si NMR : Directly probes the silicon atoms, providing valuable information about their local chemical environment and connectivity.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to identify protons that are close in space, offering insights into the preferred conformations in solution.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key vibrational modes include:

-

Si-O-Si stretching : A strong and broad absorption in the IR spectrum, typically around 1000-1100 cm⁻¹.

-

Si-CH₃ deformation : Characteristic absorptions for the methyl groups attached to silicon.

-

C=C stretching : A band in the region of 1600-1650 cm⁻¹ corresponding to the vinyl group.

-

=C-H stretching and bending : Vibrations associated with the vinyl protons.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise and unambiguous information about the molecular structure in the solid state, including bond lengths, bond angles, and the specific conformation adopted in the crystal lattice. This technique is contingent on the ability to grow a suitable single crystal of the compound.

Computational Modeling

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool.

-

Molecular Mechanics (MM) : Utilizes classical force fields to rapidly explore the conformational space and identify low-energy conformers.

-

Quantum Chemistry (Density Functional Theory - DFT) : Provides more accurate calculations of the geometries and relative energies of different conformations. DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data.

Caption: A typical workflow for computational analysis of molecular conformation.

Conclusion

This compound is a molecule of significant interest in materials science, primarily due to its role as a precursor for silicone-based polymers. Its molecular structure is defined by a highly flexible trisiloxane backbone, which allows for a wide range of conformations. The presence of reactive vinyl groups provides sites for cross-linking and functionalization. While detailed experimental structural data for this specific molecule is limited, a robust understanding of its geometry and conformational behavior can be achieved through the application of established principles of organosilicon chemistry and the use of modern analytical and computational techniques. This knowledge is essential for the rational design and synthesis of advanced materials with tailored properties.

References

-

PubChem. Trisiloxane, 1,3,5-triethenyl-1,1,3,5,5-pentamethyl-. Available from: [Link]

-

Dow Corning Corporation. Information About Silicone Chemistry. Available from: [Link]

-

Gelest, Inc. Vinyl-Functional Silicones. Available from: [Link]

- Clarson, S. J., & Semlyen, J. A. (Eds.). (1993). Siloxane Polymers. Prentice Hall.

- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.

- Patai, S., & Rappoport, Z. (Eds.). (1989). The Chemistry of Organic Silicon Compounds. John Wiley & Sons.

- Mark, J. E., Allcock, H. R., & West, R. (2005). Inorganic Polymers. Oxford University Press.

- Noll, W. (1968). Chemistry and Technology of Silicones. Academic Press.

- Zeigler, J. M., & Fearon, F. W. G. (Eds.). (1990). Silicon-Based Polymer Science: A Comprehensive Resource. American Chemical Society.

-

NIST Chemistry WebBook. 1,1,1,3,5,5,5-Heptamethyltrisiloxane. Available from: [Link]

- Matyjaszewski, K., Gnanou, Y., & Leibler, L. (Eds.). (2007).

- Jones, R. G., Ando, W., & Chojnowski, J. (Eds.). (2000).

- Cunico, R. F., & Pole, D. L. (1998). The Chemistry of Organosilicon Compounds, Volume 2. Journal of the American Chemical Society, 120(49), 13054-13054.

- Voronkov, M. G., Mileshkevich, V. P., & Yuzhelevskii, Y. A. (1976). The Siloxane Bond. Consultants Bureau.

- Chojnowski, J. (2005). Catalyzed Polymerization of Cyclosiloxanes. In Progress in Polymer Science, 30(3-4), 233-283.

Sources

Introduction: The Versatile Reactivity of a Key Siloxane Monomer

An In-Depth Technical Guide to the Reactivity of Vinyl Groups in Pentamethyltrivinyltrisiloxane

Pentamethyltrivinyltrisiloxane is a unique organosilicon compound characterized by a compact siloxane backbone with three reactive vinyl (-CH=CH₂) groups. This structure bestows a versatile reactivity that is central to the synthesis of a wide array of silicone-based materials. The strategic placement of these vinyl groups on the trisiloxane core allows it to act as a potent crosslinking agent, a monomer for polymerization, and a scaffold for chemical functionalization. Understanding the nuanced reactivity of these vinyl groups is paramount for researchers and developers aiming to design advanced materials for applications ranging from high-performance elastomers and adhesives to sophisticated biomaterials and electronics.

This guide provides a detailed exploration of the core chemical transformations involving the vinyl groups of pentamethyltrivinyltrisiloxane. We will delve into the fundamental principles governing their reactivity, examine the mechanisms of key reaction pathways, and provide actionable experimental protocols for their implementation.

Chapter 1: Governing Principles of Vinyl Group Reactivity

The reactivity of the vinyl groups in pentamethyltrivinyltrisiloxane is not identical to that of a simple alkene. It is modulated by the unique electronic and steric environment imposed by the siloxane framework.

-

Electronic and Steric Landscape: The silicon-oxygen backbone influences the electron density of the vinyl C=C double bond. While the Si-C bond is longer than a C-C bond, the overall steric hindrance from the methyl groups can influence the approach of bulky reagents. This interplay dictates the regioselectivity and reaction rates of addition reactions. The purity of the siloxane is also a critical factor, as trace impurities like metal ions or residual monomers can catalyze side reactions, impacting the final product's properties and performance.[1]

-

Influence of Molecular Structure: The chemical composition, specifically the ratio of vinyl groups to the silicone backbone, is a fundamental parameter. A higher vinyl content generally leads to greater reactivity, which is advantageous for cross-linking reactions.[1] The production process itself, including the choice of catalysts and reaction conditions, can affect the polymer structure (linear vs. branched or cyclic), which in turn influences reactivity.[1]

Chapter 2: Major Reaction Pathways

The vinyl groups of pentamethyltrivinyltrisiloxane are amenable to several powerful chemical transformations, most notably hydrosilylation, free-radical polymerization, and thiol-ene additions.

Platinum-Catalyzed Hydrosilylation

Hydrosilylation is the cornerstone of addition-cure silicone chemistry, enabling the formation of stable silicon-carbon bonds.[2] This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl double bond, a process almost exclusively catalyzed by platinum-group metal complexes.[3]

Mechanism and Selectivity: The reaction typically proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the vinyl group.[4] While several mechanisms have been proposed, the Chalk-Harrod mechanism is a widely accepted model. The process is highly efficient, with high yields and stereoselectivity, and crucially, it produces no byproducts, ensuring good dimensional stability in cured materials.[2][4]

Catalysis: The most common industrial catalyst is Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane, prized for its high activity.[3][5] Speier's catalyst (hexachloroplatinic acid) is another foundational catalyst in this field.[6] The choice of catalyst can control the temperature of the cure, with platinum in vinyldisiloxanes often used for room temperature vulcanizing (RTV) systems and platinum in cyclic vinylsiloxanes used for high-temperature vulcanizing (HTV) applications.[2]

Applications: Hydrosilylation is the chemistry behind most two-part RTV silicones, liquid silicone rubber (LSR), and many high-consistency rubbers (HCR).[2] By reacting pentamethyltrivinyltrisiloxane with hydride-functional siloxanes, robust, crosslinked networks are formed, creating elastomers with tailored hardness, strength, and elasticity.[2][7]

Caption: General workflow for a two-part addition-cure silicone system.

| Parameter | Typical Value/Condition | Purpose |

| Vinyl Component | Pentamethyltrivinyltrisiloxane, Vinyl-terminated PDMS | Provides reactive C=C sites for crosslinking |

| Hydride Component | Polymethylhydrosiloxane (PMHS) | Provides Si-H groups for addition |

| Catalyst | Karstedt's or Speier's Catalyst | Catalyzes the Si-H addition to the vinyl group |

| Catalyst Loading | 5 - 10 ppm Platinum | To achieve a reasonable cure rate |

| Inhibitor | Acetylenic alcohols (e.g., methylisobutynol)[2] | Controls working time (pot life) by temporarily deactivating the catalyst |

| Cure Temperature | 25°C (RTV) to >130°C (HTV)[2] | Dictates the rate of cure; selected based on application needs |

| Stoichiometry | Molar ratio of Si-H to Vinyl groups typically ~1.5:1 to 2:1 | Ensures complete reaction of vinyl groups and desired crosslink density |

-

Preparation (Part A): In a clean, dry container, thoroughly mix 10.0 g of vinyl-terminated polydimethylsiloxane (PDMS, 1000 cSt) with 0.5 g of pentamethyltrivinyltrisiloxane. Add 10 µL of Karstedt's catalyst (in xylene, ~2% Pt). Mix until homogeneous.

-

Preparation (Part B): In a separate container, weigh 1.0 g of polymethylhydrosiloxane (PMHS).

-

Mixing: Add Part B to Part A. Immediately and vigorously mix for 60 seconds until the mixture is uniform. If a longer working time is needed, an inhibitor can be added to Part A before catalyst addition.

-

Degassing: Place the mixture in a vacuum chamber and degas for 5-10 minutes, or until all bubbles have been removed, to prevent voids in the final product.

-

Curing: Pour the degassed mixture into a mold. Allow it to cure at room temperature for 24 hours or accelerate the cure in an oven at 80°C for 1 hour.

-

Characterization: The cured elastomer can be analyzed for mechanical properties (tensile strength, elongation) and the degree of cure can be confirmed by FTIR spectroscopy by observing the disappearance of the Si-H peak (~2160 cm⁻¹) and vinyl C=C peak (~1600 cm⁻¹).

Free-Radical Reactions

The vinyl groups can also undergo free-radical polymerization, a process widely used for curing high-consistency silicone rubber (HCR).[2] This method relies on the generation of free radicals to initiate a chain reaction.

Mechanism: The process follows the classic three steps of radical polymerization:

-

Initiation: A radical initiator, typically an organic peroxide, is thermally decomposed to generate primary radicals.[8] These radicals then attack the vinyl double bond, creating a new carbon-centered radical on the siloxane molecule.[8]

-

Propagation: The newly formed radical reacts with the vinyl group of another siloxane molecule, propagating the polymer chain.[8] This process repeats, rapidly building a crosslinked network.

-

Termination: The reaction stops when two growing radical chains combine or undergo disproportionation.[9]

Initiators: Dicumyl peroxide or 2,4-dichlorobenzoyl peroxide are common choices, selected based on the desired cure temperature (typically 140-160°C).[2] A post-cure is often performed at a higher temperature to remove volatile decomposition byproducts.[2]

Caption: The three key stages of free-radical polymerization.

-

Compounding: On a two-roll mill, soften 100 g of a high molecular weight vinylmethylsiloxane gum.

-

Filler Addition: Gradually add 30 g of fumed silica (a reinforcing filler) to the gum on the mill. Continue milling until the silica is fully dispersed and the compound is homogeneous.

-

Initiator Addition: Add 0.5 g of dicumyl peroxide to the compounded rubber on the mill. Mill at a low temperature to ensure even distribution without initiating premature curing.

-

Molding and Curing: Press the compounded material into a mold and cure in a heated press at 150°C for 15 minutes.

-

Post-Curing: Remove the cured part from the mold and place it in an oven at 175°C for 4 hours to remove peroxide byproducts and stabilize mechanical properties.

-

Characterization: Evaluate the cured rubber for hardness (Shore A durometer), tensile strength, and elongation.

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful and efficient method for modifying the vinyl groups of siloxanes. It is considered a "click" reaction due to its high yields, stereoselectivity, rapid rate, and tolerance of various functional groups.[10]

Mechanism: The reaction is a free-radical addition of a thiol (R-SH) across the vinyl double bond.[10] It can be initiated either thermally or, more commonly, photochemically.[11][12] The process results in a thioether linkage and follows an anti-Markovnikov addition pattern.[10] A key advantage over hydrosilylation is its insensitivity to many functional groups and the avoidance of expensive platinum catalysts.[6]

Applications: Thiol-ene chemistry is exceptionally versatile for surface functionalization and the synthesis of novel materials. It has been used to create amphiphilic structures, attach bioactive molecules, and develop advanced coatings.[13] For example, photoinitiated thiol-ene reactions are used to prepare highly adhesive and mechanically stable silicone coatings for marine antifouling applications.[14]

-

Reactant Preparation: In a quartz reaction vessel, dissolve 5.0 g of pentamethyltrivinyltrisiloxane and a stoichiometric equivalent of 1-dodecanethiol (3 moles of thiol per mole of trisiloxane) in 20 mL of toluene.

-

Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), at a concentration of 1 mol% relative to the vinyl groups.

-

Inerting: Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen, which can inhibit radical reactions.

-

Irradiation: While stirring, irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or FTIR, looking for the disappearance of vinyl and thiol peaks. The reaction is often complete within 1-3 hours.[12]

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure to yield the functionalized thioether product.

-

Purification: If necessary, the product can be purified by column chromatography to remove any unreacted starting materials or initiator byproducts.

Chapter 3: Summary and Outlook

The reactivity of the vinyl groups in pentamethyltrivinyltrisiloxane offers a robust and versatile platform for chemical synthesis and materials science. The three primary pathways—hydrosilylation, free-radical polymerization, and thiol-ene addition—each provide a distinct set of advantages and are chosen based on the desired properties of the final product, cost considerations, and processing requirements.

-

Hydrosilylation remains the industry standard for high-purity, high-performance elastomers with no byproducts.

-

Free-radical polymerization is a cost-effective method for producing durable, high-consistency rubbers.

-

Thiol-ene chemistry offers an efficient and highly specific route for functionalization and the creation of advanced, tailored materials.

As research continues, the development of new catalysts, including low-cost transition metals for hydrosilylation, and novel applications in fields like biomedicine and soft robotics will further expand the utility of this fundamental siloxane building block.[4] A thorough understanding of these core reactions is essential for any scientist or engineer working at the forefront of silicone technology.

References

- Deep Sea. (2025, August 5). What are the key factors affecting the quality of vinyl silicone oil? Blog.

- Anisimov, A. et al. Synthesis and structure of new vinylcoppersiloxanes and stereoregular organocyclosilsesquioxanes based on them. New Journal of Chemistry (RSC Publishing).

- Gelest. Vinyl-Functional Silicones. Technical Library.

- Rodríguez, A. et al. (Year not specified). Structure of vinyl polysiloxane on properties of polyacrylates film and its pigment printing application.

- MDPI.

- SciSpace. (2019, November 27). Polysiloxanes Modified by Thiol‐Ene Reaction and Their Interaction with Gold Nanoparticles.

- Wikipedia. Thiol-ene reaction.

- PubMed Central. (2024, March 1).

- PubMed. (2025, February 5). Photoinitiated Thiol-Ene Click Reaction for Preparation of Highly Adhesive and Mechanically Stable Silicone Coatings for Marine Antifouling and Anticorrosion.

- Journal of Undergraduate Chemistry Research. (2023, January 20). ONE STEP SYNTHESIS OF HIGHLY FUNCTIONAL POLYOLS BY PHOTOCHEMICAL THIOL-ENE “CLICK” CHEMISTRY.

- PMC - NIH.

- ResearchGate. (2025, August 5). Photooxidation of polydimethylsiloxane oils: II—Effect of vinyl groups.

- ResearchGate. High‐temperature platinum‐catalyzed hydrosilylation and dehydrocoupling cross‐linking of silicones.

- YouTube. (2019, December 9).

- MDPI.

- ResearchGate. Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers.

- PMC - NIH. (2022, December 14). Modelling Development in Radical (Co)

- YouTube. (2024, April 16).

- Applied Chemical Engineering. (2024, March 14). Study of vinyl group effect on thermal and mechanical properties of some polymers and silicone rubber.

- PMC - PubMed Central.

Sources

- 1. deepseasilicone.com [deepseasilicone.com]

- 2. Vinyl-Functional Silicones - Gelest [technical.gelest.com]

- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]

- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. westmont.edu [westmont.edu]

- 13. Synthesis and structure of new vinylcoppersiloxanes and stereoregular organocyclosilsesquioxanes based on them - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Photoinitiated Thiol-Ene Click Reaction for Preparation of Highly Adhesive and Mechanically Stable Silicone Coatings for Marine Antifouling and Anticorrosion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane: A Technical Guide for Researchers

Introduction: Understanding the Molecular Landscape of a Versatile Siloxane

1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is a unique organosilicon compound characterized by a short siloxane backbone with both methyl and vinyl functional groups. This structure imparts a distinctive combination of properties, making it a valuable building block in the synthesis of specialized silicone polymers, including certain silicone rubbers and resins. The presence of reactive vinyl groups allows for crosslinking and other chemical modifications, while the methyl groups contribute to the compound's thermal stability and low surface tension.

A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective use in research and development. Proper solvent selection is critical for ensuring homogeneous reaction mixtures, controlling reaction kinetics, and for purification processes. This guide provides an in-depth exploration of the solubility characteristics of this compound, the underlying chemical principles, and a practical methodology for its determination.

Core Principles of Siloxane Solubility: A "Like Dissolves Like" Perspective

The solubility of any compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. For siloxanes, their solubility is primarily dictated by their flexible, low-intermolecular-force siloxane backbone and the nature of the organic substituents on the silicon atoms.

This compound possesses a predominantly non-polar character due to the methyl groups and the silicon-oxygen backbone. The vinyl groups introduce a degree of polarizability but do not significantly increase the overall polarity to the level of, for instance, short-chain alcohols. The molecule has a calculated LogP (octanol-water partition coefficient) of 3.67740, indicating a strong preference for non-polar environments over aqueous ones.

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | Miscible | The non-polar nature of these solvents closely matches that of the siloxane backbone and methyl groups, leading to strong van der Waals interactions. |

| Non-Polar Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Similar to aliphatic hydrocarbons, these solvents are non-polar and can effectively solvate the siloxane. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have a polarity that is compatible with the siloxane, and they are generally good solvents for a wide range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of these solvents makes them compatible. A safety data sheet indicates "very slightly soluble" in diethyl ether, which may be conservative; miscibility is more likely. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible to Soluble | The analogue 1,1,1,3,5,5,5-Heptamethyltrisiloxane is miscible with acetone. Vinyl-terminated silicones are also compatible with acetone. The carbonyl group provides some polarity that can interact with the siloxane. |

| Esters | Ethyl Acetate | Soluble | The polarity of esters is generally compatible with siloxanes. |

| Polar Protic Solvents (Alcohols) | Ethanol, Isopropanol | Soluble to Partially Soluble | 1,1,1,3,5,5,5-Heptamethyltrisiloxane is miscible with ethanol. The shorter-chain alcohols may exhibit some solubility, but this is likely to decrease with increasing chain length of the alcohol due to the increasing influence of hydrogen bonding within the solvent. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | The large difference in polarity and the inability of the siloxane to form strong hydrogen bonds with water lead to immiscibility. |

Experimental Determination of Solubility: A Validated Protocol

To ascertain the precise solubility of this compound in a specific solvent, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility at a given temperature.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a vial. The goal is to have undissolved solute present.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vial to remain undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess, undissolved siloxane to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is crucial to remove any suspended micro-particles of the undissolved solute.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the siloxane.

-

Once the solvent is completely removed, weigh the vial again. The mass of the remaining residue is the mass of the dissolved siloxane.

-

Calculate the solubility in g/100 mL or other suitable units.

-

-

Chromatographic Analysis (for volatile solvents):

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards using GC-FID to generate a calibration curve.

-

Accurately dilute a known volume of the filtered saturated solution with the pure solvent.

-

Analyze the diluted sample by GC-FID and determine the concentration of the siloxane using the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Conclusion: A Foundation for Informed Application

This compound exhibits solubility characteristics typical of a non-polar to weakly polar organosilicon compound. It is expected to be miscible with a wide range of non-polar organic solvents, including aliphatic and aromatic hydrocarbons, and chlorinated solvents. Good solubility is also predicted in moderately polar solvents such as ethers and ketones. Its solubility in polar protic solvents like alcohols is likely to be limited, and it is considered insoluble in water.

For applications requiring precise control over concentration, the experimental protocol provided in this guide offers a robust framework for determining the solubility of this compound in any solvent of interest. This foundational knowledge is essential for the successful design and execution of experiments and for the development of novel materials based on this versatile siloxane.

References

-

Biyuan. (n.d.). Can Vinyl Terminated Silicone Fluid be mixed with organic solvents? Retrieved from [Link]

- SANFAN Chemical. (2025, June 4).

An In-depth Technical Guide to the Health and Safety of 1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Profile

1,1,3,5,5-Pentamethyl-1,3,5-trivinyltrisiloxane is a member of the organosiloxane family, characterized by a silicon-oxygen backbone with methyl and vinyl functional groups. This unique structure imparts specific chemical properties that make it a subject of interest in various research and development applications. A clear understanding of its physicochemical properties is fundamental to its safe handling and use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1529-65-3 | [1][2] |

| Molecular Formula | C11H24O2Si3 | [3][4] |

| Molecular Weight | 272.57 g/mol | [3][4] |

| Appearance | Colorless liquid (presumed) | General knowledge of siloxanes |

| Boiling Point | 198 °C | [5] |

| Density | 0.864 g/cm³ | [5] |

| Flash Point | 40 °C | [5] |

| Solubility | Insoluble in water (presumed) | General knowledge of siloxanes |

Hazard Identification and GHS Classification (Inferred)

While a specific Globally Harmonized System (GHS) classification for this compound is not definitively available, an assessment of structurally similar compounds, such as other vinyl and methyl-substituted siloxanes, suggests the following potential hazards. It is crucial to handle this compound as if it possesses these risks until proven otherwise.

Potential Hazard Statements:

-

H227: Combustible liquid. [6] The reported flash point of 40°C indicates that this substance can ignite when exposed to an ignition source.

-

May cause skin irritation. [7] Similar organosilicon compounds can cause mild to moderate skin irritation upon prolonged or repeated contact.

-

May cause eye irritation. [7] Direct contact with the eyes is likely to cause irritation.

-

May cause respiratory irritation. [8] Inhalation of vapors or mists may irritate the respiratory tract.

Precautionary Statements (Recommended):

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Toxicological Profile (Inferred)

Detailed toxicological data for this compound are not available. The following information is extrapolated from related compounds and general principles of toxicology for organosiloxanes.

-

Acute Toxicity: Based on data for similar siloxanes, acute oral, dermal, and inhalation toxicity is expected to be low. However, in the absence of specific data, all routes of exposure should be minimized.

-

Skin Corrosion/Irritation: Not expected to be corrosive, but may cause skin irritation upon prolonged contact.[7]

-

Serious Eye Damage/Irritation: May cause eye irritation.[7]

-

Respiratory or Skin Sensitization: The potential for sensitization is unknown.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Inhalation of high concentrations of vapors may cause respiratory tract irritation.[8] Long-term effects are unknown.

Experimental Protocols for Safe Handling

Given the data gaps, a conservative approach to handling is mandated. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical. The following diagram illustrates the decision-making process for PPE selection when handling this compound.

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling Procedure

-

Preparation:

-

Ensure a chemical fume hood is available and functioning correctly.

-

Gather all necessary PPE as determined by the risk assessment and the PPE selection workflow.

-

Have an emergency eyewash station and safety shower readily accessible.[7]

-

Prepare a spill kit with appropriate absorbent materials (e.g., vermiculite, sand).

-

-

Handling:

-

Conduct all manipulations of the compound within the fume hood.

-